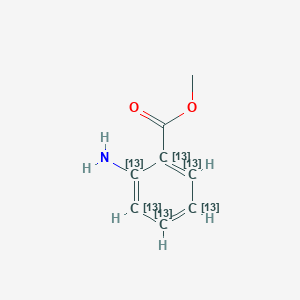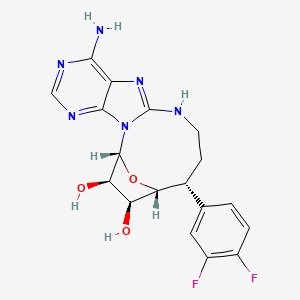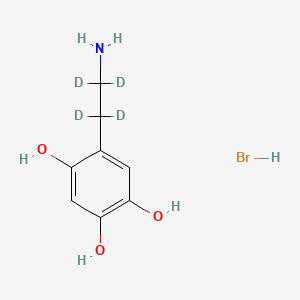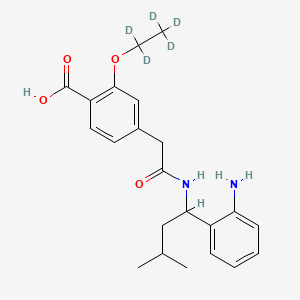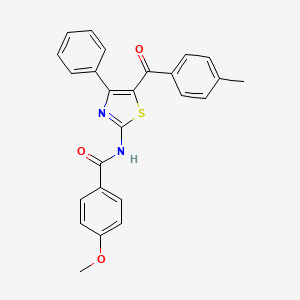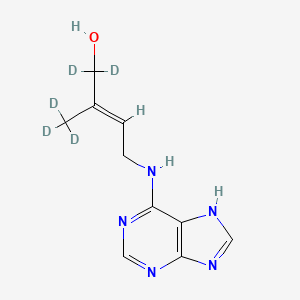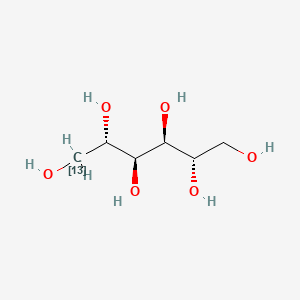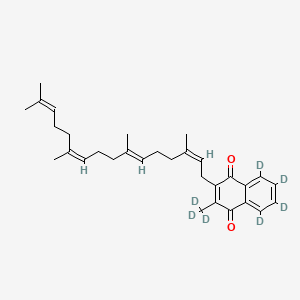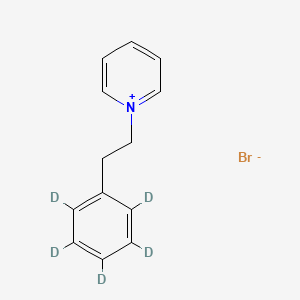
Bazedoxifene-5-glucuronide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bazedoxifene-5-glucuronide-d4: is a deuterium-labeled derivative of Bazedoxifene-5-glucuronide. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium substitution is often employed to study the pharmacokinetics and metabolic profiles of drugs, as it can provide valuable insights into the behavior of the parent compound in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Bazedoxifene-5-glucuronide-d4 involves the incorporation of deuterium into the Bazedoxifene-5-glucuronide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous reaction systems to ensure high yield and purity. Fixed bed catalytic reactions and hydrogenation steps are commonly employed, with palladium/carbon as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: Bazedoxifene-5-glucuronide-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium/carbon catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bazedoxifene-5-glucuronide-d4 is used as a tracer in chemical research to study the metabolic pathways and pharmacokinetics of Bazedoxifene. The deuterium label allows for precise tracking of the compound in various chemical reactions .
Biology: In biological research, this compound is used to investigate the metabolic fate of Bazedoxifene in living organisms. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug .
Medicine: In medical research, this compound is used to study the efficacy and safety of Bazedoxifene in treating conditions such as osteoporosis and menopausal symptoms. The deuterium label provides insights into the drug’s behavior in the human body .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drug formulations. It helps in optimizing the pharmacokinetic properties of Bazedoxifene-based drugs .
Wirkmechanismus
Bazedoxifene-5-glucuronide-d4, like its parent compound Bazedoxifene, acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors and can act as either an agonist or antagonist depending on the tissue type. This dual action helps in reducing bone resorption and maintaining bone density in postmenopausal women. The deuterium label does not alter the mechanism of action but allows for detailed study of the drug’s interactions and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Raloxifene: Another SERM used in the treatment of osteoporosis.
Tamoxifen: A SERM used primarily in the treatment of breast cancer.
Ospemifene: A SERM used to treat dyspareunia (painful intercourse) in postmenopausal women
Uniqueness: Bazedoxifene-5-glucuronide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and drug development .
Eigenschaften
Molekularformel |
C36H42N2O9 |
|---|---|
Molekulargewicht |
650.7 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H42N2O9/c1-22-28-20-27(46-36-33(42)31(40)32(41)34(47-36)35(43)44)14-15-29(28)38(30(22)24-8-10-25(39)11-9-24)21-23-6-12-26(13-7-23)45-19-18-37-16-4-2-3-5-17-37/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1/i18D2,19D2 |
InChI-Schlüssel |
PAAXRVKIJQNQMY-OHMFEHQDSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=C2C5=CC=C(C=C5)O)C)N6CCCCCC6 |
Kanonische SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


